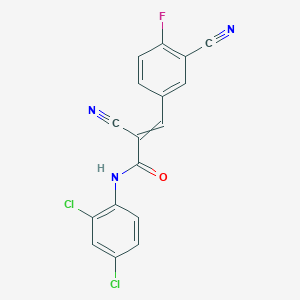
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H8Cl2FN3O and its molecular weight is 360.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C18H13Cl2F2N3
- Molecular Weight : 368.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Notably, it has been shown to inhibit signal transducer and activator of transcription 3 (STAT3), a critical regulator in many cancers.
Key Mechanisms:
- STAT3 Inhibition : The compound inhibits the JAK/STAT signaling pathway, leading to decreased cell proliferation in tumor cells.
- Reactive Oxygen Species (ROS) Production : Induces ROS, which can lead to apoptosis in cancer cells.
- Inhibition of PI3K/AKT Pathway : The compound's ability to modulate this pathway contributes to its antitumor effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).
- It showed an IC50 value of approximately 0.28 μM against HCT116 cells, indicating potent antiproliferative activity.
-
In Vivo Studies :
- In a colorectal cancer xenograft model, oral administration resulted in significant tumor suppression without severe toxicity.
- The compound's efficacy was attributed to its multifaceted mechanism involving both direct cytotoxicity and modulation of signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:
- In Vitro Assays : The compound demonstrated the ability to reduce the production of pro-inflammatory cytokines (e.g., IL-1β and TNFα) in macrophage cultures.
- In Vivo Models : It was effective in reducing paw edema in CFA-induced inflammation models.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (μM) | Observations |
|---|---|---|---|
| Antiproliferative | HCT116 | 0.28 | Significant inhibition of growth |
| Antiproliferative | MCF7 | TBD | TBD |
| Anti-inflammatory | Macrophage cultures | TBD | Reduced IL-1β and TNFα production |
| In Vivo Tumor Model | Colorectal cancer | TBD | Significant tumor suppression |
Case Studies
-
Study on STAT3 Inhibition :
- A recent study synthesized derivatives based on the parent structure and evaluated their effects on STAT3 signaling. Results indicated that compounds similar to this compound effectively inhibited STAT3 phosphorylation, leading to reduced proliferation in colorectal cancer cells.
-
Anti-inflammatory Mechanisms :
- Another investigation focused on the anti-inflammatory potential of the compound using carrageenan-induced paw edema models. The results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.
Propriétés
IUPAC Name |
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2FN3O/c18-13-2-4-16(14(19)7-13)23-17(24)12(9-22)6-10-1-3-15(20)11(5-10)8-21/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKLXVPGSKBNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














